N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-diphenyl-1H-pyrazole with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazole derivatives with different functional groups
Scientific Research Applications
N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular pathways, affecting signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A precursor to N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide with similar structural features.
N,N-Dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide: A structurally related compound with different alkyl groups.
3,5-Diphenyl-1H-pyrazole-1-carboxylic acid: Another related compound with a carboxylic acid functional group instead of the diethylamino group
Uniqueness
This compound is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N,N-diethyl-3,5-diphenylpyrazole-1-carboxamide |
InChI |
InChI=1S/C20H21N3O/c1-3-22(4-2)20(24)23-19(17-13-9-6-10-14-17)15-18(21-23)16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3 |
InChI Key |
WNZQZPUGVQRNCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.